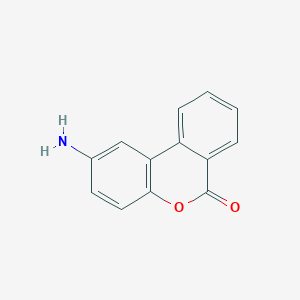

6-Amino-3,4-benzocoumarin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSQFJGGUZPEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324115 | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83527-99-5 | |

| Record name | NSC405762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Photophysical Profile of 6-Amino-3,4-benzocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a cornerstone class of fluorophores, widely utilized in bioimaging, biosensing, and as active media in dye lasers.[1] Within this family, aminocoumarins are particularly notable for their sensitivity to the local environment and tunable optical properties. 6-Amino-3,4-benzocoumarin, a specific isomer with the amino substituent at the 6-position of a benzannulated coumarin scaffold, exhibits unique and compelling photophysical characteristics. These properties are primarily dictated by a substantial intramolecular charge transfer (ICT) mechanism, which distinguishes it from its more common 7-amino counterparts.[1][2] This technical guide provides an in-depth analysis of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a theoretical framework for understanding its behavior.

Core Photophysical Properties and the Role of Intramolecular Charge Transfer

The photophysical behavior of 6-aminocoumarins is dominated by an efficient intramolecular charge transfer (ICT) from the electron-donating amino group at the 6-position to the electron-accepting lactone moiety of the coumarin core upon photoexcitation.[1] This ICT is more substantial than in the analogous 7-aminocoumarins because the electron density at position 6 is significantly higher in the Highest Occupied Molecular Orbital (HOMO) and decreases distinctly in the Lowest Unoccupied Molecular Orbital (LUMO).[1] This substantial charge redistribution in the excited state is the primary origin of the compound's most notable features:

-

Red-Shifted Emission: The emission spectra of 6-aminocoumarins are significantly shifted to longer wavelengths (red-shifted) compared to 7-amino isomers.[1]

-

Mega Stokes Shifts: They exhibit exceptionally large Stokes shifts, which is the difference between the absorption and emission maxima. A large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and allows for clearer signal detection.[1]

-

Significant Solvatochromism: The emission wavelength is highly sensitive to the polarity of the solvent.[1]

-

Lower Quantum Yields: Generally, 6-aminocoumarin derivatives possess lower fluorescence quantum efficiencies compared to their 7-amino counterparts, a consequence of the distinct excited state dynamics.[1]

Historically, these properties were attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. However, recent computational and experimental evidence strongly indicates that a planar ICT state, without the need for the amino group to twist, is responsible for the observed phenomena in 6-aminocoumarins.[1][2]

Data Presentation: Photophysical Parameters

While comprehensive data for the unsubstituted this compound is sparse in the literature, the following table summarizes key photophysical properties reported for closely related 6-aminocoumarin derivatives, which provide a strong indication of the expected behavior.

| Property | Value | Solvent / Conditions | Reference |

| Emission Maximum (λem) | ~580 nm | Alcoholic Solvents | [1] |

| 524 nm | Aqueous Solution | [1] | |

| Stokes Shift (Δν) | ~9500 cm-1 | Alcoholic Solvents | [1] |

| 10767 cm-1 (189 nm) | Aqueous Solution | [1] | |

| Fluorescence Lifetime (τf) | 9.4 ns | Acetonitrile | [1] |

| Fluorescence Quantum Yield (ΦF) | Generally lower than corresponding 7-aminocoumarins | - | [1] |

Experimental Protocols

Accurate determination of photophysical properties requires standardized and carefully executed experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[3]

Materials:

-

Calibrated Spectrofluorometer

-

UV-Vis Spectrophotometer

-

10 mm path length quartz cuvettes

-

High-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Fluorescence standard (e.g., Coumarin 153 in ethanol, ΦF ≈ 0.54; or Quinine Sulfate in 0.1 M H₂SO₄, ΦF ≈ 0.54)[4]

-

This compound sample

Procedure:

-

Solution Preparation: Prepare a series of at least five dilute solutions of both the standard and the this compound sample in the same solvent. Concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[5]

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Integration: Integrate the area under each fluorescence emission curve.

-

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The plots should be linear.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

Protocol 2: Fluorescence Lifetime Measurement via TCSPC

Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that reconstructs the fluorescence decay profile by timing the arrival of individual photons after a pulsed excitation.[6][7][8]

Materials & Equipment:

-

Pulsed light source (e.g., picosecond diode laser or femtosecond Ti:Sapphire laser)

-

High-speed single-photon detector (e.g., Single-Photon Avalanche Diode - SPAD)[6]

-

TCSPC electronics module (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

Sample holder and optics (filters, polarizers)

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox)

Procedure:

-

Instrument Setup: The system is configured with the appropriate excitation wavelength and emission filters for this compound.

-

IRF Measurement: The Instrument Response Function (IRF) is measured by recording the temporal profile of scattered light from a scattering solution. This captures the inherent time resolution of the system.

-

Sample Measurement: The fluorescence decay of the this compound solution is measured. The photon detection rate is kept low (typically <5% of the laser repetition rate) to avoid "pile-up" artifacts, ensuring only one photon is detected per excitation cycle.[7]

-

Data Acquisition: Photons are collected over many excitation cycles until a histogram of photon arrival times versus delay from the excitation pulse is built with sufficient counts for statistical analysis.

-

Data Analysis: The measured fluorescence decay curve is deconvoluted with the IRF. The resulting decay is then fitted to an exponential model (e.g., mono- or multi-exponential) to extract the fluorescence lifetime(s) (τf). For a single exponential decay, the intensity I(t) is described by:

I(t) = A * exp(-t / τf)

Where A is the pre-exponential factor and τf is the fluorescence lifetime.

Mandatory Visualizations

// Transitions S0_v0 -> S1_v2 [label=" Absorption", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"]; S1_v2 -> S1_v0 [label=" Vibrational\n Relaxation", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#EA4335", constraint=false]; S1_v0 -> S0_v1 [label=" Fluorescence", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; S1_v0 -> S0_v2 [label=" Non-radiative\n Decay (IC)", arrowhead=vee, style=dashed, color="#FBBC05", fontcolor="#FBBC05", constraint=false]; } Caption: Jablonski diagram of photophysical processes.[9][10][11][12][13]

// Workflow connections prep_solutions -> measure_abs; measure_abs -> measure_fluor; measure_fluor -> integrate; integrate -> plot; plot -> gradient; gradient -> calculate; } Caption: Workflow for Relative Quantum Yield Measurement.

// Nodes setup [label="1. Instrument Setup\n(Pulsed Laser, Detector)"]; irf [label="2. Measure Instrument\nResponse Function (IRF)\nusing a scattering solution"]; sample [label="3. Measure Sample Decay\n(Low photon count rate)"]; acquire [label="4. Acquire Data\n(Build histogram of photon arrival times)"]; deconvolute [label="5. Deconvolution\n(Remove instrument effects from sample decay)"]; fit [label="6. Fit Data\n(Apply exponential decay model)"]; lifetime [label="7. Extract Lifetime (τ_f)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> irf; setup -> sample; irf -> deconvolute; sample -> acquire; acquire -> deconvolute; deconvolute -> fit; fit -> lifetime; } Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

References

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. picoquant.com [picoquant.com]

- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 8. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. horiba.com [horiba.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis and Characterization of 6-Amino-3,4-benzocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-3,4-benzocoumarin, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization data. Furthermore, it explores the biological significance of this compound, particularly its role as an inhibitor of Cytochrome P450 1A1 (CYP1A1) activity.

Introduction

Coumarins and their derivatives are a well-established class of naturally occurring and synthetic compounds with a wide range of biological activities. The 3,4-benzocoumarin scaffold, in particular, has been a subject of interest due to its unique photophysical properties and potential as a privileged structure in medicinal chemistry. The introduction of an amino group at the 6-position of the 3,4-benzocoumarin core yields this compound, a versatile intermediate for the synthesis of more complex molecules and a compound with intrinsic biological activity. This guide serves as a detailed resource for researchers working with or interested in this specific aminobenzocoumarin.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of the parent 3,4-benzocoumarin, followed by the reduction of the resulting nitro-intermediate.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-3,4-benzocoumarin

This procedure outlines the nitration of 3,4-benzocoumarin.

-

Materials:

-

3,4-Benzocoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and dropping funnel

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-benzocoumarin in concentrated sulfuric acid at 0-5 °C with constant stirring.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 6-Nitro-3,4-benzocoumarin.

-

Protocol 2: Synthesis of this compound

This protocol details the reduction of 6-Nitro-3,4-benzocoumarin to the target amino compound.[1]

-

Materials:

-

6-Nitro-3,4-benzocoumarin

-

Iron powder (Fe)

-

Glacial Acetic Acid (CH₃COOH)

-

Dioxane

-

Sodium Bicarbonate (NaHCO₃) solution

-

Heating mantle and reflux condenser

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-Nitro-3,4-benzocoumarin and iron powder in a mixture of dioxane and water.

-

Add a catalytic amount of glacial acetic acid to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the hot reaction mixture to remove the iron catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Pour the neutralized solution into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or a similar solvent to yield pure this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [2] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | Yellowish solid | |

| Melting Point | 190-191 °C | |

| IUPAC Name | 2-aminobenzo[c]chromen-6-one | [2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Multiplicity | Integration | Assignment |

| 8.20 - 8.00 | m | 2H | Aromatic-H |

| 7.80 - 7.60 | m | 2H | Aromatic-H |

| 7.40 - 7.20 | m | 2H | Aromatic-H |

| 7.05 | d | 1H | Aromatic-H |

| 5.50 | s (br) | 2H | -NH₂ |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Assignment |

| 161.0 | C=O (lactone) |

| 150.0 | Aromatic C-N |

| 135.0 - 110.0 | Aromatic C |

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1720 - 1700 | Strong | C=O stretching (lactone) |

| 1620 - 1580 | Medium | N-H bending and C=C stretching (aromatic) |

| 1300 - 1200 | Strong | C-O stretching (lactone) |

| 1100 - 1000 | Medium | C-N stretching |

3.2.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 183 | [M-CO]⁺ |

| 154 | [M-CO-NH]⁺ or [M-CO-HCN]⁺ |

Biological Activity: Inhibition of CYP1A1

This compound has been identified as an inhibitor of Cytochrome P450 1A1 (CYP1A1)-dependent activity.[3] CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and procarcinogens. The inhibition of CYP1A1 can have significant implications in drug metabolism and cancer chemoprevention.

Proposed Mechanism of Inhibition

Research suggests that 6-substituted 3,4-benzocoumarins, including the amino derivative, can act as post-translational inhibitors of CYP1A1-dependent enzyme activity.[3] This implies that the compound does not affect the expression of the CYP1A1 gene or the stability of the protein, but rather directly interacts with the enzyme to inhibit its catalytic function.

Caption: Post-translational inhibition of the CYP1A1 catalytic cycle.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward two-step synthesis from 3,4-benzocoumarin makes this compound readily accessible for further research and development. The comprehensive characterization data serves as a valuable reference for its identification and quality control. The highlighted biological activity as a CYP1A1 inhibitor underscores its potential as a lead compound in drug discovery, particularly in the areas of cancer research and toxicology. Further investigation into the structure-activity relationship of its derivatives and the precise molecular mechanism of its inhibitory action is warranted.

References

6-Amino-3,4-benzocoumarin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 6-Amino-3,4-benzocoumarin, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates key chemical data, proposes a synthetic pathway, and presents potential biological activities and relevant experimental protocols based on the broader class of aminocoumarins. The guide is intended to serve as a foundational resource for scientists investigating the therapeutic potential and biochemical applications of this and related molecules.

Core Compound Data

This compound is a derivative of the benzocoumarin scaffold, which is recognized for its diverse pharmacological properties. The core data for this compound is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 83527-99-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉NO₂ | [1][2][3] |

| Molecular Weight | 211.22 g/mol | [1][2][3][5] |

| Synonyms | 2-Amino-6H-dibenzo[b,d]pyran-6-one | [1][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 190-191 °C | [1][3] |

| InChI Key | DGSQFJGGUZPEHU-UHFFFAOYSA-N | [1][3] |

| SMILES | Nc1ccc2OC(=O)c3ccccc3-c2c1 | [1][3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of a substituted phenol with a β-keto ester under acidic conditions. A logical starting point would be the corresponding nitro-substituted benzocoumarin, which could then be reduced to the desired amino derivative.

References

- 1. This compound | C13H9NO2 | CID 347218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - A new synthetic protocol for coumarin amino acid [beilstein-journals.org]

- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 6-Amino-3,4-benzocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3,4-benzocoumarin is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to the established biological activities and photophysical properties of the broader coumarin family. A critical parameter influencing its utility in these fields is its solubility in various organic solvents, which directly impacts reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds, alongside detailed experimental protocols for its precise determination.

Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, information on the closely related compound, 6-aminocoumarin, offers valuable insights into its likely solubility characteristics. The following table summarizes the qualitative solubility of 6-aminocoumarin in common organic solvents. It is crucial to note that while this information is indicative, the solubility of this compound may differ due to structural variations.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of 6-Aminocoumarin |

| Chloroform | CHCl₃ | Nonpolar | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble[1] |

| Acetonitrile | CH₃CN | Polar aprotic | Soluble[1] |

| Methanol | CH₃OH | Polar protic | Sparingly Soluble to Soluble[1] |

| Ethanol | C₂H₅OH | Polar protic | Soluble[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Soluble[1] |

| Dioxane | C₄H₈O₂ | Nonpolar | Potentially Soluble[1] |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[2][3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution under the same conditions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, the qualitative solubility of related aminocoumarins provides a useful preliminary guide for solvent selection. For drug development and research applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The successful application of this protocol will enable researchers to generate reliable and reproducible solubility data, facilitating the advancement of studies involving this compound.

References

In-Depth Technical Guide: Absorption and Emission Spectra of 6-Amino-3,4-benzocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of 6-Amino-3,4-benzocoumarin, a fluorescent dye with significant potential in various scientific applications. The document outlines the fundamental principles governing its absorption and emission characteristics, presents available quantitative data, details experimental protocols for its spectral characterization, and provides visualizations of key concepts and workflows.

Core Principles of Absorption and Emission in this compound

This compound belongs to the coumarin family of fluorophores, which are renowned for their bright fluorescence and sensitivity to the local environment. The photophysical behavior of this molecule is dictated by its electronic structure, specifically the interplay between an electron-donating amino group (-NH₂) at the 6-position and the electron-withdrawing lactone moiety of the benzocoumarin core.

Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This excitation promotes an electron to a higher energy molecular orbital. A critical process that occurs in the excited state of 6-aminocoumarins is Intramolecular Charge Transfer (ICT) . During this process, there is a significant redistribution of electron density from the electron-rich amino group to the electron-deficient coumarin nucleus. This results in an excited state that is substantially more polar than the ground state.

The ICT phenomenon is the primary determinant of the characteristic spectral properties of this compound:

-

Large Stokes Shifts: The pronounced difference in the dipole moment between the ground and the highly polar excited state leads to a significant energy loss through non-radiative processes, such as vibrational relaxation and solvent reorganization, before the molecule returns to the ground state via fluorescence. This energy loss manifests as a large separation between the absorption and emission maxima, known as the Stokes shift. Benzocoumarin derivatives are noted for their remarkably large Stokes shifts, which can be in excess of 10,000 cm⁻¹[1].

-

Solvatochromism: The emission wavelength of this compound is highly dependent on the polarity of its solvent environment. In polar solvents, the polar excited state is stabilized to a greater degree than the ground state, resulting in a lower energy gap for fluorescence and a consequent red-shift (shift to longer wavelengths) of the emission maximum.

-

Red-Shifted Emission: The presence of the amino group at the 6-position, combined with the extended π-conjugation of the benzocoumarin scaffold, facilitates the ICT process and lowers the energy of the excited state. This results in fluorescence emission at longer wavelengths compared to many other coumarin derivatives. For instance, benzocoumarin derivatives have been reported to fluoresce around 540 nm[1], and some 6-aminocoumarins show emission maxima at approximately 580 nm in alcoholic solvents[2].

Photophysical Data

While a comprehensive dataset for this compound across a broad spectrum of solvents is not available in a single published source, the following table summarizes representative photophysical data for structurally related 6-aminocoumarin and benzocoumarin derivatives. This information provides a valuable reference for the expected spectral behavior of the target compound.

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Reference Compound |

| Acetonitrile | Not specified | ~540 | >10,000 | Not specified | Benzocoumarin derivative[1] |

| Alcoholic Solvents | Not specified | ~580 | Large | Not specified | 6-aminocoumarin derivative[2] |

| Aqueous Solution | 335 | 524 | 10,767 | Low | 6-aminocoumarin derivative[3] |

Note: The data in this table are for illustrative purposes and are derived from studies on closely related compounds. The precise photophysical parameters for this compound may differ.

Experimental Protocols

The following sections provide detailed methodologies for the accurate measurement of the absorption and emission spectra of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a high-purity, spectroscopic grade solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM).

-

Working Solution for Absorption Measurements: Dilute the stock solution with the desired solvent to a concentration that provides a maximum absorbance value between 0.1 and 1.0. This range ensures linearity and avoids detector saturation.

-

Working Solution for Fluorescence Measurements: For fluorescence measurements, it is crucial to use a much more dilute solution to prevent inner filter effects. Further dilute the stock solution to a final concentration where the absorbance at the excitation wavelength is less than 0.1, typically in the low micromolar range (1-10 µM).

Absorption Spectroscopy

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer should be used.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental artifacts.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-600 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

Fluorescence Spectroscopy

-

Instrumentation: A calibrated spectrofluorometer equipped with a stable excitation source (e.g., Xenon arc lamp) and a sensitive emission detector (e.g., photomultiplier tube) is required.

-

Procedure:

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λabs determined from the absorption spectrum.

-

Set the excitation and emission slit widths to appropriate values to balance signal intensity and spectral resolution.

-

Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to a point where the fluorescence signal returns to the baseline (e.g., λexc + 10 nm to 700 nm).

-

The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λem.

-

Scan the excitation monochromator over a wavelength range that encompasses the absorption spectrum.

-

The resulting excitation spectrum should ideally be superimposable with the absorption spectrum, confirming the purity of the sample and that the absorbing species is the one that is fluorescing.

-

-

Visualizations

Relationship Between Absorption and Emission

The following diagram illustrates the fundamental processes of light absorption and fluorescence emission as described by a simplified Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions in fluorescence.

Experimental Workflow for Spectral Characterization

The logical flow of experiments for determining the key photophysical parameters is depicted in the following workflow diagram.

Caption: A streamlined workflow for the photophysical characterization of fluorophores.

References

Unveiling the Photophysical intricacies of 6-Amino-3,4-benzocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and fluorescence lifetime of 6-Amino-3,4-benzocoumarin, a fluorescent molecule of significant interest in various scientific domains. This document adheres to stringent data presentation and visualization requirements to facilitate a comprehensive understanding of the compound's photophysical properties.

Core Photophysical Parameters

This compound, a member of the 6-aminocoumarin family, exhibits distinct photophysical characteristics primarily governed by a phenomenon known as substantial intramolecular charge transfer (ICT). Upon photoexcitation, a significant transfer of electron density occurs from the amino group to the coumarin scaffold, profoundly influencing its fluorescence properties.[1]

One of the key photophysical parameters is its fluorescence lifetime , which has been determined to be 9.4 nanoseconds (ns) in acetonitrile.[1] This relatively long lifetime is a characteristic feature of 6-aminocoumarins.[1]

In contrast, the fluorescence quantum yield of this compound is notably low. While a precise numerical value is not consistently reported in the literature, it is consistently described as having "weak emission intensities" or "low quantum efficiency".[1][2] This reduced quantum yield is attributed to the nature of the intramolecular charge transfer state.[2]

The photophysical properties of this compound are summarized in the table below:

| Parameter | Value | Solvent | Reference |

| Fluorescence Lifetime (τ) | 9.4 ns | Acetonitrile | [1] |

| Fluorescence Quantum Yield (Φ) | Low / Weak Emission | - | [1][2] |

Experimental Protocols

The determination of the quantum yield and fluorescence lifetime of coumarin derivatives involves standardized and precise experimental methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.

Workflow for Relative Quantum Yield Determination:

Caption: Workflow for the determination of relative fluorescence quantum yield.

Methodology:

-

Preparation of Solutions: A series of solutions of both the this compound sample and a reference standard (e.g., quinine sulfate) are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.

-

Calculation: A plot of integrated fluorescence intensity versus absorbance is generated for both the sample and the standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the linear plots for the sample and reference respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Workflow for TCSPC Measurement:

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

-

Excitation: The sample is excited by a high-repetition-rate pulsed laser.

-

Photon Detection: A sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the first photon emitted from the sample after each laser pulse.

-

Timing: The time difference between the laser pulse (start signal) and the detection of the fluorescence photon (stop signal) is measured with high precision using a time-to-amplitude converter (TAC).

-

Histogramming: The TAC output is digitized by an analog-to-digital converter (ADC) and stored in a multichannel analyzer (MCA). This process is repeated for a large number of excitation cycles, building up a histogram of photon arrival times.

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Signaling Pathways and Logical Relationships

The photophysical behavior of this compound is dictated by the process of intramolecular charge transfer (ICT). This can be visualized as a signaling pathway from the ground state to the excited state and subsequent relaxation.

Intramolecular Charge Transfer (ICT) Pathway:

Caption: The intramolecular charge transfer (ICT) pathway in this compound.

This diagram illustrates that upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited Franck-Condon state. It then rapidly relaxes to a stable intramolecular charge transfer (ICT) excited state. From this ICT state, the molecule can return to the ground state via two competing pathways: fluorescence (emitting a photon) or non-radiative decay. The predominance of the non-radiative decay pathway is the reason for the observed low fluorescence quantum yield of this compound.[1][2]

References

chemical structure and IUPAC name of 6-Amino-3,4-benzocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-3,4-benzocoumarin, also known by its IUPAC name, 2-aminobenzo[c]chromen-6-one. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and potential biological significance based on the activities of related coumarin compounds.

Physicochemical and Identifier Data

The quantitative data for this compound are summarized in the table below, providing a clear reference for its key properties and identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 2-aminobenzo[c]chromen-6-one | [PubChem][1] |

| CAS Number | 83527-99-5 | [PubChem][1] |

| Molecular Formula | C₁₃H₉NO₂ | [PubChem][1] |

| Molecular Weight | 211.22 g/mol | [PubChem][1] |

| Monoisotopic Mass | 211.063328530 Da | [PubChem][1] |

| Melting Point | 190-191 °C | [Sigma-Aldrich] |

| XLogP3 | 2.4 | [PubChem][1] |

| InChI Key | DGSQFJGGUZPEHU-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | [PubChem][1] |

Chemical Structure

This compound is a heterocyclic compound featuring a fused four-ring system. This structure consists of a coumarin core fused with a benzene ring, forming the benzo[c]chromen-6-one framework, with an amino group substituted on the benzocoumarin ring system.

References

The Photochemical Stability of 6-Amino-3,4-benzocoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3,4-benzocoumarin, a fluorescent heterocyclic compound, holds significant potential in various scientific and pharmaceutical applications due to its unique photophysical properties. However, its utility is intrinsically linked to its stability under photolytic stress. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound when exposed to light. Drawing upon data from related aminocoumarin derivatives and established photochemical principles, this document outlines potential degradation pathways, provides detailed experimental protocols for assessing photostability, and presents a framework for predicting and mitigating light-induced degradation. While specific quantitative data for this compound remains limited in published literature, this guide serves as a critical resource for researchers and developers working with this and similar fluorophores.

Introduction to this compound and its Photostability

This compound, also known by its IUPAC name 2-amino-6H-dibenzo[b,d]pyran-6-one, is a derivative of the coumarin scaffold, a class of compounds widely recognized for their fluorescence and biological activity. The introduction of an amino group at the 6-position significantly influences the molecule's electronic properties, often leading to enhanced fluorescence and altered solvatochromic behavior. These characteristics make it a candidate for applications such as fluorescent probes, markers in biological imaging, and as a photosensitizer in photodynamic therapy.

However, like many organic fluorophores, aminocoumarins are susceptible to photodegradation. The absorption of light can trigger a cascade of chemical reactions, leading to the loss of fluorescence (photobleaching) and the formation of various degradation products. Understanding the mechanisms and kinetics of this degradation is paramount for the successful application of this compound, particularly in quantitative assays and long-term studies.

Photophysical Properties and Potential Degradation Pathways

The photochemistry of 6-aminocoumarins is governed by the interplay of their electronic structure and the surrounding environment. The amino group acts as an electron donor, and upon photoexcitation, an intramolecular charge transfer (ICT) from the amino group to the electron-accepting lactone moiety is a key process.[1] This ICT state is often responsible for the fluorescent properties but can also be a precursor to degradation reactions.

While specific degradation products for this compound have not been extensively documented, studies on analogous aminocoumarin laser dyes suggest several potential degradation pathways:

-

N-Dealkylation and N-Oxidation: For substituted amines, the cleavage of the N-alkyl bond is a common photodegradation route. For the primary amino group in this compound, oxidation to nitroso or nitro derivatives is a plausible pathway, especially in the presence of oxygen.

-

Lactone Ring Opening: The lactone ring, a defining feature of coumarins, can be susceptible to hydrolytic cleavage, a process that can be accelerated by light. This would lead to the formation of a coumarinic acid derivative, resulting in a loss of the characteristic benzocoumarin structure.

-

Photodimerization and Polymerization: Excited-state molecules can react with ground-state molecules, leading to the formation of dimers or higher-order oligomers. This process can be concentration-dependent.

-

Radical-Mediated Reactions: The excited state of the aminocoumarin can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or reaction with molecular oxygen to form peroxides.

Quantitative Data on Photostability

Direct quantitative photostability data for this compound is scarce. However, data from structurally related aminocoumarins can provide a useful benchmark for comparison. The photodecomposition quantum yield (Φd) is a key parameter for quantifying photostability, representing the fraction of absorbed photons that lead to the degradation of the molecule.

Table 1: Representative Photophysical Data for Aminocoumarin Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Photodecomposition Quantum Yield (Φ_d) | Reference |

| 7-Amino-4-methylcoumarin | Ethanol | 365 | 445 | 0.60 | ~10⁻⁴ | Generic Data |

| 7-Diethylamino-4-methylcoumarin | Ethanol | 373 | 473 | 0.50 | ~10⁻⁵ | Generic Data |

| 6-Aminocoumarin | Various | Varies | Varies | Varies | Not Reported | [1][2] |

Note: This table presents representative data for common aminocoumarins to provide context. The actual values for this compound may differ and should be determined experimentally.

Experimental Protocols for Photostability Assessment

To rigorously evaluate the photostability of this compound, a systematic approach involving forced degradation studies is recommended, in line with the ICH Q1B guidelines.

General Workflow for Photostability Testing

Detailed Methodology for Forced Photodegradation Study

Objective: To assess the intrinsic photostability of this compound and identify potential degradation products.

Materials:

-

This compound (high purity)

-

Solvents (e.g., acetonitrile, methanol, water, relevant buffer systems)

-

Photostability chamber compliant with ICH Q1B guidelines (providing controlled light exposure from a combination of cool white fluorescent and near-UV lamps)

-

Quartz cuvettes or other transparent sample holders

-

HPLC system with UV/Vis and Mass Spectrometry (MS) detectors

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired solvents at a known concentration (e.g., 10-50 µg/mL).

-

Prepare a "dark control" sample for each condition by wrapping the sample container in aluminum foil.

-

-

Light Exposure:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Analysis:

-

HPLC-UV/MS Analysis:

-

Inject the aliquots into the HPLC system.

-

Use a suitable C18 column with a gradient elution method (e.g., water/acetonitrile with a small amount of formic acid).

-

Monitor the elution profile using a UV detector at the absorption maximum of this compound.

-

Use the MS detector to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, which correspond to degradation products.

-

-

Spectroscopic Analysis:

-

Record the UV-Vis absorption spectrum of the solutions at each time point to observe changes in the absorption profile.

-

Measure the fluorescence emission spectrum and intensity to quantify the rate of photobleaching.

-

-

-

Data Analysis:

-

Degradation Kinetics: Plot the percentage of remaining this compound (as determined by HPLC peak area) against time to determine the degradation rate constant.

-

Degradant Identification: Analyze the MS data of the new peaks to propose structures for the degradation products. Fragmentation patterns from MS/MS analysis can provide further structural information.

-

Mitigation Strategies for Photodegradation

For applications requiring enhanced photostability, several strategies can be employed:

-

Formulation with Stabilizers: The inclusion of antioxidants or triplet state quenchers in the formulation can help to reduce photodegradation.

-

Encapsulation: Encapsulating this compound in matrices such as polymers or liposomes can provide a protective environment and limit its exposure to reactive species.

-

Structural Modification: Chemical modification of the coumarin scaffold, for example, by introducing electron-withdrawing groups or altering the substitution pattern, can sometimes improve photostability. However, this may also alter the desired photophysical properties.

-

Control of the Microenvironment: The pH, polarity, and viscosity of the solvent can significantly impact photostability. Optimizing these parameters can lead to a reduction in degradation.

Conclusion

While this compound is a promising fluorescent molecule, its susceptibility to photodegradation is a critical consideration for its practical application. This guide has provided a framework for understanding and evaluating its photostability. Based on the behavior of related aminocoumarins, N-oxidation, lactone ring opening, and radical-mediated reactions are anticipated degradation pathways. Rigorous experimental evaluation using forced degradation studies, as detailed in this guide, is essential to quantify the degradation kinetics and identify the specific degradation products. By understanding the photochemical behavior of this compound, researchers and drug development professionals can devise appropriate strategies to mitigate its degradation and harness its full potential in their applications. Further research is warranted to generate specific quantitative data and definitively elucidate the degradation mechanisms for this particular compound.

References

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculations of 6-Amino-3,4-benzocoumarin's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical examination of the electronic structure of 6-Amino-3,4-benzocoumarin, a fluorescent molecule with significant potential in biomedical research and drug development. While direct computational studies on this specific benzocoumarin are limited, this guide leverages extensive theoretical research on the closely related 6-aminocoumarin (6AC) to provide a robust framework for understanding its electronic properties. The principles and methodologies outlined herein are directly applicable and provide a strong predictive foundation for the behavior of this compound.

The electronic properties of coumarin derivatives are pivotal to their function as fluorescent probes and photosensitizers. Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer profound insights into the molecular orbitals, electronic transitions, and photophysical behavior of these compounds. This guide will detail the established computational protocols, present key quantitative data from studies on analogous compounds, and visualize the logical workflows and electronic relationships.

Core Computational Methodologies

The theoretical investigation of aminocoumarins typically involves a multi-step computational workflow. The primary objective is to determine the optimized molecular geometry and then to calculate the electronic properties in the ground and excited states.

Experimental and Computational Protocols:

A common and robust computational approach for aminocoumarin derivatives involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved using DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a Pople-style basis set, such as 6-31+G(d,p), which provides a good balance between accuracy and computational cost. The optimization process finds the minimum energy conformation of the molecule in its ground state.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. Lower HOMO-LUMO gaps are generally associated with higher reactivity.

-

Excited State Calculations: To understand the photophysical properties, such as absorption and emission of light, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information about the energies of electronic transitions between the ground state and various excited states. The calculated transition energies correspond to the wavelengths of light that the molecule will absorb.

-

Solvent Effects: The surrounding solvent can significantly influence the electronic properties of a molecule. To account for this, solvation models are often incorporated into the calculations. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that treats the solvent as a continuous dielectric medium.

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of aminocoumarins.

Electronic Properties of 6-Aminocoumarin: A Proxy for this compound

The following tables summarize key quantitative data obtained from theoretical studies on 6-aminocoumarin (6AC). This data serves as a valuable baseline for predicting the electronic properties of this compound. The addition of a fused benzene ring in the 3,4-position is expected to extend the π-conjugated system, which would likely lead to a red-shift (lower energy) in the absorption and emission spectra and a smaller HOMO-LUMO gap compared to 6AC.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 6-Aminocoumarin

| Computational Method | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-31+G(d,p) | -5.5 to -5.8 | -1.5 to -1.8 | 3.7 to 4.3 |

Note: The range of values reflects variations in calculations with and without solvent models.

Table 2: Calculated Electronic Transitions of 6-Aminocoumarin

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S_0 -> S_1 | 3.0 - 3.5 | 350 - 410 | > 0.5 |

| S_0 -> S_2 | 3.8 - 4.2 | 295 - 325 | < 0.2 |

Note: The S_0 -> S_1 transition, corresponding to the HOMO to LUMO excitation, is the most intense and dictates the primary absorption band.

Visualization of Electronic Concepts

The relationship between the molecular structure and its fundamental electronic properties can be visualized to provide a clearer understanding for researchers.

An In-depth Technical Guide to 6-Amino-3,4-benzocoumarin: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of 6-Amino-3,4-benzocoumarin, also known by its IUPAC name 2-amino-6H-dibenzo[b,d]pyran-6-one. This document details the key synthetic methodologies, presents available quantitative data, and illustrates the primary signaling pathway associated with this compound.

Discovery and History

The synthesis of this compound was notably described in a 1993 publication by H. Liu, M. Santostefano, Y. Lu, and S. Safe from Texas A&M University.[1] Their work, published in Archives of Biochemistry and Biophysics, introduced a new synthetic route to a series of 6-substituted 3,4-benzocoumarins, including the amino derivative, to investigate their structure-activity relationships as inducers and inhibitors of Cytochrome P450 1A1 (CYP1A1)-dependent activity.[1] This research identified these compounds as a novel structural class of molecules that interact with the Aryl Hydrocarbon (Ah) receptor.[1]

The synthetic strategy reported by Liu et al. likely involved a two-step process: the nitration of a 3,4-benzocoumarin precursor to yield 6-nitro-3,4-benzocoumarin, followed by the reduction of the nitro group to the corresponding amine. This approach is a classic and effective method for the introduction of an amino group onto an aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 83527-99-5 |

| Appearance | Solid |

| Melting Point | 190-191 °C |

| IUPAC Name | 2-amino-6H-dibenzo[b,d]pyran-6-one |

Experimental Protocols

While the full experimental text from the pivotal 1993 study by Liu et al. is not widely available, a detailed, plausible synthetic protocol can be constructed based on their described methodology and established organic chemistry principles.

Synthesis of 6-Nitro-3,4-benzocoumarin (Precursor)

The synthesis of the nitro precursor is the initial step. This is typically achieved through electrophilic aromatic substitution.

Materials:

-

3,4-Benzocoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,4-benzocoumarin in a minimal amount of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. Maintain the temperature below 10°C to control the reaction rate and prevent over-nitration.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice. The product, 6-nitro-3,4-benzocoumarin, will precipitate out of the acidic solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Reduction of 6-Nitro-3,4-benzocoumarin to this compound

The reduction of the nitro group to an amine is the final step in the synthesis. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Materials:

-

6-Nitro-3,4-benzocoumarin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Stirring and reflux apparatus

Procedure:

-

Suspend 6-nitro-3,4-benzocoumarin in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Biological Activity and Signaling Pathway

The primary described biological activity of this compound is its role as an inducer of CYP1A1-dependent activity through the Aryl Hydrocarbon (Ah) receptor signaling pathway.[1]

Quantitative Data

The 1993 study by Liu et al. focused on a series of 6-substituted 3,4-benzocoumarins. While the abstract highlights the inhibitory effects of some derivatives on TCDD-induced EROD activity, specific quantitative data for the agonist activity of this compound, such as its EC50 for Ah receptor binding or the fold induction of CYP1A1, are not detailed in the available text.[1] The study did, however, establish its role as an Ah receptor agonist.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP1A1 by this compound is mediated by the canonical AhR signaling pathway. The key steps are as follows:

-

Ligand Binding: As a ligand, this compound enters the cell and binds to the cytosolic AhR, which is in a complex with chaperone proteins such as Hsp90, XAP2, and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

-

Heterodimerization: In the nucleus, the AhR-ligand complex forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, most notably CYP1A1.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs recruits co-activators and initiates the transcription of the CYP1A1 gene, leading to the synthesis of CYP1A1 mRNA and subsequently the CYP1A1 enzyme.

The following diagram illustrates this signaling pathway:

Experimental Workflows

The overall process from synthesis to the evaluation of biological activity can be summarized in the following workflow diagrams.

Synthetic Workflow

Biological Activity Workflow

Conclusion

This compound is a synthetically accessible derivative of the benzocoumarin scaffold, with its synthesis and primary biological activity as an Ah receptor agonist being characterized in the early 1990s. Its ability to induce CYP1A1 expression makes it a compound of interest for researchers studying xenobiotic metabolism and the toxicological pathways mediated by the Aryl Hydrocarbon receptor. Further research is warranted to fully elucidate its potency, selectivity, and potential applications in drug development and as a chemical probe for studying AhR-mediated signaling.

References

Methodological & Application

Application Notes and Protocols: 6-Amino-3,4-benzocoumarin as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Amino-3,4-benzocoumarin as a fluorescent probe for the detection of metal ions. Due to the limited direct experimental data on this specific compound for this application, this document leverages established principles of fluorescent probe design, the known properties of structurally related 6-aminocoumarin and benzocoumarin derivatives, and generalized experimental protocols.

Introduction to this compound

This compound is a fluorescent molecule belonging to the coumarin family of compounds. The coumarin scaffold is a well-established fluorophore in the development of chemical sensors due to its high quantum yield, photostability, and sensitivity of its photophysical properties to the local environment. The presence of an amino group at the 6-position is known to induce significant intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable characteristics such as red-shifted emission and a large Stokes shift.[1] These properties make 6-aminocoumarin derivatives attractive candidates for the development of fluorescent probes. The extended conjugation from the benzocoumarin structure may further shift the emission to longer wavelengths.

Principle of Detection

The amino group in this compound can act as a binding site for metal ions. The interaction with a metal ion is expected to modulate the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a change in its fluorescence properties. This change can manifest as either fluorescence quenching (turn-off response) or fluorescence enhancement (turn-on response), providing a detectable signal for the presence of the metal ion. The selectivity of the probe for different metal ions will depend on the coordination chemistry of the metal ion with the amino group and potentially other coordinating atoms in the coumarin structure.

Quantitative Data Summary

| Metal Ion | Expected Response | Limit of Detection (LOD) (Hypothetical) | Binding Constant (K_a) (Hypothetical) | Quantum Yield (Φ) (Hypothetical) |

| Fe³⁺ | Quenching | 1 - 10 µM | 10⁴ - 10⁵ M⁻¹ | < 0.1 |

| Al³⁺ | Enhancement | 0.1 - 5 µM | 10⁴ - 10⁵ M⁻¹ | > 0.5 |

| Cu²⁺ | Quenching | 1 - 15 µM | 10³ - 10⁴ M⁻¹ | < 0.1 |

| Zn²⁺ | Enhancement | 0.5 - 10 µM | 10³ - 10⁴ M⁻¹ | > 0.3 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of aminocoumarins, which often involve the reduction of a corresponding nitrocoumarin.

Materials:

-

6-Nitro-3,4-benzocoumarin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-Nitro-3,4-benzocoumarin in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture at reflux for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for Metal Ion Detection

This protocol describes a general procedure for screening the fluorescent response of this compound to various metal ions.

Reagents and Materials:

-

Stock solution of this compound (1 mM in DMSO or acetonitrile).

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) (10 mM in deionized water or an appropriate solvent).

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4).

-

Quartz cuvettes.

-

Fluorometer.

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution.

-

Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

-

To separate cuvettes containing the probe solution, add a specific concentration of each metal ion stock solution (e.g., to a final concentration of 100 µM).

-

Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

-

Record the fluorescence emission spectrum for each mixture.

-

Compare the fluorescence intensity of the probe in the presence and absence of each metal ion to identify potential "turn-on" or "turn-off" responses.

Protocol for Fluorescence Titration

This protocol is used to determine the binding affinity (binding constant) of this compound for a specific metal ion.

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the buffer.

-

Record the initial fluorescence spectrum.

-

Incrementally add small aliquots of the stock solution of the target metal ion.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

Plot the change in fluorescence intensity as a function of the metal ion concentration.

-

Calculate the binding constant (K_a) using a suitable binding model (e.g., Benesi-Hildebrand plot).

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for screening metal ion interactions.

Caption: Plausible mechanism of fluorescence modulation by metal ions.

References

6-Amino-3,4-benzocoumarin: A Versatile Fluorophore for Live Cell Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3,4-benzocoumarin is a fluorescent dye belonging to the coumarin family, a class of compounds renowned for their utility in biological imaging. This particular derivative exhibits favorable photophysical properties, including a notable Stokes shift, which is advantageous for minimizing background fluorescence and enhancing signal detection in complex cellular environments. Its utility extends to the development of fluorescent probes designed to investigate a variety of cellular processes, from monitoring enzymatic activity to detecting specific analytes. These characteristics make this compound and its derivatives valuable tools for researchers in cell biology, drug discovery, and diagnostics. This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging.

Photophysical and Chemical Properties

The core structure of this compound provides a robust scaffold for the development of fluorescent probes. The amino group at the 6-position acts as an electron-donating group, which is crucial for the molecule's fluorescent properties. Key characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | |

| Excitation Maximum (λex) | ~330 nm (for the parent 6-aminocoumarin) | [2] |

| Emission Maximum (λem) | ~460 nm (for the parent 6-aminocoumarin) | [2] |

| Stokes Shift | Large | [3] |

| Quantum Yield (Φ) | Varies with substitution and environment | [4] |

| Molar Extinction Coefficient (ε) | Varies with substitution | [4] |

Note: The exact photophysical properties can vary depending on the specific derivative and the solvent environment.

Applications in Live Cell Imaging

The this compound scaffold has been utilized to create a variety of fluorescent probes for live-cell imaging. These probes are designed to be sensitive to their microenvironment, allowing for the detection of specific ions, molecules, and cellular events.

Ratiometric pH Sensing

Derivatives of aminocoumarins have been successfully developed as ratiometric sensors for acidic pH. These sensors typically incorporate a pH-sensitive moiety, such as a pyridine ring. Protonation of this group in acidic environments can lead to a significant red shift in the emission spectrum, allowing for a ratiometric readout of pH that is independent of probe concentration. This is particularly useful for studying acidic organelles like lysosomes or for monitoring cellular processes that involve pH changes.

Detection of Biologically Relevant Analytes

The amino group of this compound can be functionalized to create probes that selectively react with specific analytes. For instance, probes have been designed to detect:

-

Nitrite Ions (NO₂⁻): 6-Aminocoumarin has been shown to be an efficient fluorescent sensor for the selective detection of nitrite ions.[2]

-

Metal Ions: The coumarin scaffold can be modified to chelate metal ions such as Fe³⁺, leading to a change in fluorescence intensity. This allows for the visualization of intracellular ion fluxes.

-

Thiols: Probes have been developed to selectively detect biological thiols like cysteine, often through a "turn-on" fluorescence mechanism.[5]